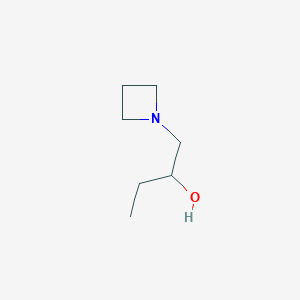![molecular formula C9H17NO B13234359 3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)
3-[(Oxan-4-yl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxan-4-yl)methyl]azetidine is a chemical compound with the molecular formula C9H17NO It is a four-membered heterocyclic compound containing an azetidine ring and an oxane (tetrahydropyran) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza-Michael addition, where an α,β-unsaturated ester reacts with heterocyclic amines to form the desired azetidine derivative . Another method is the aza Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene under UV light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Oxan-4-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives.
Applications De Recherche Scientifique
3-[(Oxan-4-yl)methyl]azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(Oxan-4-yl)methyl]azetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered ring compound without the oxane moiety.
Oxetane: A four-membered ring compound containing an oxygen atom, similar in size but different in reactivity.
Pyrrolidine: A five-membered ring compound with similar nitrogen-containing heterocycle properties.
Uniqueness
3-[(Oxan-4-yl)methyl]azetidine is unique due to the combination of the azetidine and oxane rings, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-(oxan-4-ylmethyl)azetidine |
InChI |
InChI=1S/C9H17NO/c1-3-11-4-2-8(1)5-9-6-10-7-9/h8-10H,1-7H2 |
Clé InChI |
FIJZVMPMSOMGCE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


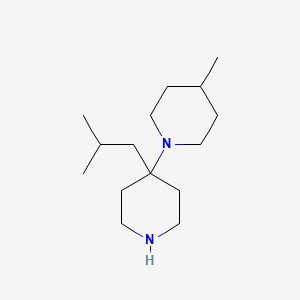
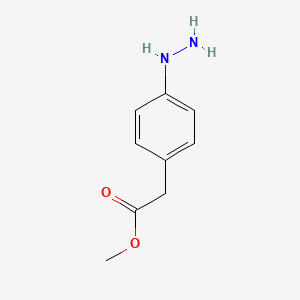
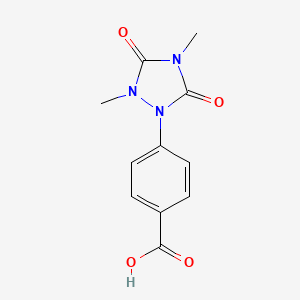
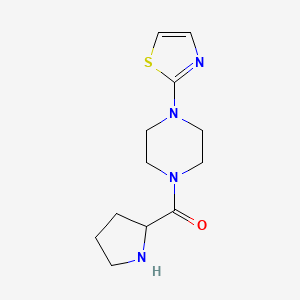

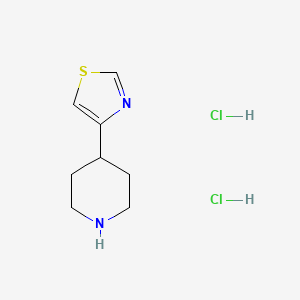
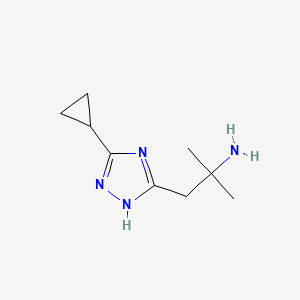

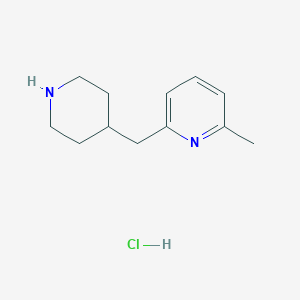
![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)
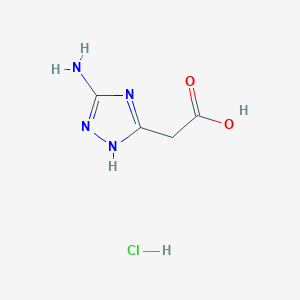

![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)
